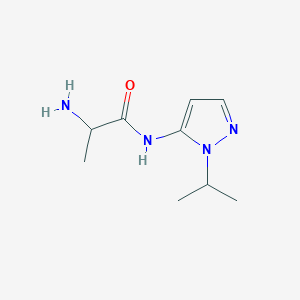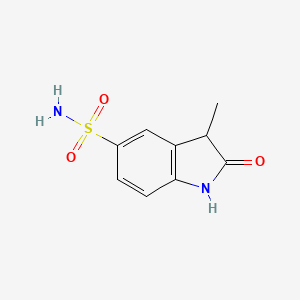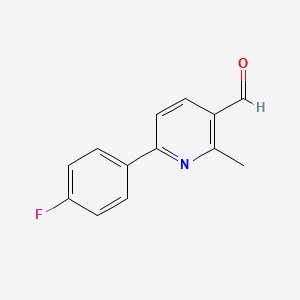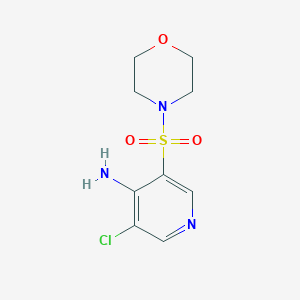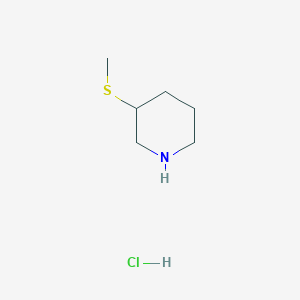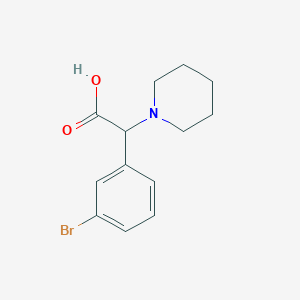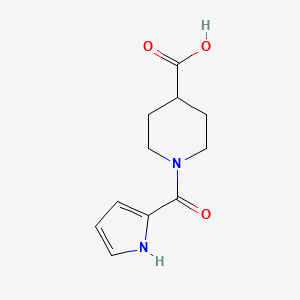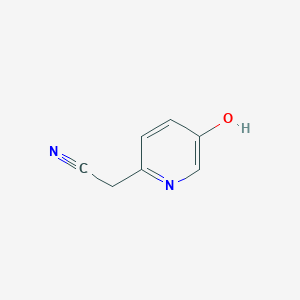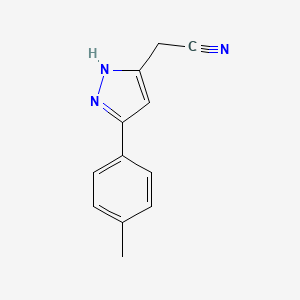![molecular formula C20H15N3O B11813235 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one est un composé organique complexe qui présente un cycle triazole fusionné à une structure cyclohexadiène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one implique généralement les étapes suivantes :
Formation de l'intermédiaire cyclohexadiène : La structure cyclohexadiène peut être synthétisée par une réaction de Diels-Alder impliquant un diène et un diénophile.
Introduction des groupes phényle : Les groupes phényle sont introduits par des réactions d'alkylation de Friedel-Crafts.
Formation du cycle triazole : Le cycle triazole est formé en faisant réagir l'intermédiaire avec des dérivés d'hydrazine en conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinone.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinone, des dérivés dihydro et des composés triazoles substitués.
Applications De Recherche Scientifique
5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou ligand de récepteur.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se coordonner avec des ions métalliques, affectant les activités enzymatiques et les voies de signalisation. Les groupes phényle peuvent améliorer la capacité du composé à interagir avec les poches hydrophobes des protéines, influençant son activité biologique.
Mécanisme D'action
The mechanism of action of 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. The phenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de cyclohexa-2,4-dién-1-one : Ces composés partagent la structure cyclohexadiène et présentent une réactivité similaire.
Dérivés de triazole : Les composés avec un cycle triazole, tels que le 1,2,4-triazole, présentent des propriétés chimiques et des activités biologiques comparables.
Unicité
5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one est unique en raison de la combinaison des structures cyclohexadiène et triazole, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles que l'on ne trouve pas couramment dans d'autres composés.
Cet article détaillé fournit un aperçu complet de 5-[6-(4-phénylphényl)cyclohexa-2,4-dién-1-yl]-1,2,4-triazol-3-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C20H15N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(22-23-20)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,17-18H |
Clé InChI |
AAMBVQGOMSDGOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=CC=CC3C4=NC(=O)N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



